

In-Depth Technical Guide: Biological Screening Data of NSC 65058

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Compound of Interest

Compound Name: *4-Butylsulfanylquinazoline*

Cat. No.: *B15195083*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the publicly available biological screening data for the compound designated NSC 65058. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this molecule. This document summarizes quantitative screening results, details relevant experimental protocols, and visualizes known signaling pathway interactions to facilitate a deeper understanding of the compound's biological activity.

Data Presentation

At present, publicly accessible databases from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) and PubChem BioAssay do not contain specific biological screening data for the identifier "NSC 65058." Searches for this specific NSC number have not yielded quantitative data such as GI50 (50% growth inhibition) values from the NCI-60 human tumor cell line screen or other bioactivity data.

It is possible that "NSC 65058" may be an erroneous identifier or a compound that has not been subjected to extensive public screening through these programs. Further clarification of the compound's identity is required to provide specific quantitative data.

Experimental Protocols

Detailed experimental protocols are contingent on the availability of specific screening data. However, for context and future reference, the standard protocol for the NCI-60 screen, a primary platform for evaluating potential anti-cancer agents, is outlined below.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established in vitro drug discovery tool that assesses the cytotoxic and/or cytostatic effects of compounds on 60 different human cancer cell lines, representing nine distinct cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).

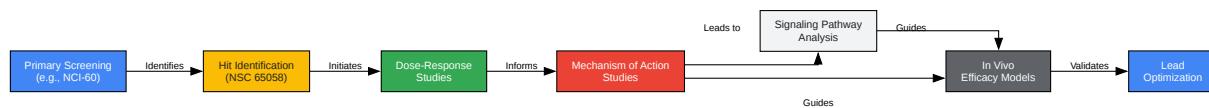
General Workflow:

- **Compound Preparation:** Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- **Cell Plating:** The 60 cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
- **Compound Exposure:** The prepared compound dilutions are added to the wells containing the cell lines. The cells are then incubated for an additional 48 hours.
- **Endpoint Measurement:** After the incubation period, the assay is terminated, and cell viability is determined using the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the number of viable cells.
- **Data Analysis:** The optical density readings are used to calculate the percentage of cell growth. The data is then typically presented as dose-response curves, from which key parameters such as the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell number) are derived.

Signaling Pathways and Experimental Workflows

As no specific biological data or mechanism of action has been identified for NSC 65058, a generalized experimental workflow for hit-to-lead characterization is presented below. This

logical relationship diagram illustrates the typical progression from an initial screening hit to a more developed lead compound.



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